4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
4-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C10H9BrF3NO It is a derivative of benzamide, featuring a bromine atom at the 4-position, a methyl group at the 3-position, and a trifluoroethyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Bromination: The starting material, 3-methylbenzoic acid, is brominated at the 4-position using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated product, 4-bromo-3-methylbenzoic acid, is then converted to the corresponding benzoyl chloride using thionyl chloride (SOCl2). This intermediate is subsequently reacted with 2,2,2-trifluoroethylamine (CF3CH2NH2) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Reduction: 4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzylamine.
Oxidation: 4-bromo-3-carboxy-N-(2,2,2-trifluoroethyl)benzamide.
Scientific Research Applications
4-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2,2,2-trifluoroethyl)benzamide: Lacks the methyl group at the 3-position.
3-Methyl-N-(2,2,2-trifluoroethyl)benzamide: Lacks the bromine atom at the 4-position.
4-Bromo-3-methylbenzamide: Lacks the trifluoroethyl group.
Uniqueness
4-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of all three substituents (bromine, methyl, and trifluoroethyl) on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6-4-7(2-3-8(6)11)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDHQPGEPSUQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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